molecular formula C9H18N2O4 B12100155 Isoleucylserine

Isoleucylserine

Cat. No.: B12100155
M. Wt: 218.25 g/mol
InChI Key: TWVKGYNQQAUNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoleucylserine is a dipeptide composed of the amino acids isoleucine and serine. The molecular formula of this compound is C9H18N2O4, and it has a molecular weight of 218.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoleucylserine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activating agents like hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection, washing, and coupling. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized dipeptide .

Chemical Reactions Analysis

Types of Reactions

Isoleucylserine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isoleucylserine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release the constituent amino acids, isoleucine and serine. These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production . The specific molecular targets and pathways involved depend on the biological context in which this compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoleucylserine is unique due to the presence of isoleucine, which has a branched aliphatic side chain, and serine, which contains a hydroxyl group. This combination of functional groups allows this compound to participate in a variety of chemical reactions and biological processes, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVKGYNQQAUNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Serine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028916
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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